molecular formula C18H14Br2N2O2 B2930618 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 444546-27-4

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No. B2930618
CAS RN: 444546-27-4
M. Wt: 450.13
InChI Key: GOWQUYHOIZMVTE-UHFFFAOYSA-N
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Description

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DBHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of compounds known as enaminones and has been found to exhibit various biological activities, making it a promising candidate for further research. In

Scientific Research Applications

Analogs and Structural Studies

One study discusses the synthesis and structural analysis of three leflunomide metabolite analogs, which are potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds display similar hydrogen-bonding networks and crystal packing, illustrating the potential of such chemicals in drug design and molecular engineering (Ghosh et al., 2000).

Chemical Synthesis and Rearrangements

Another research area includes studies on the synthesis and rearrangement of cyano and hydroxy acrylamides. For instance, the synthesis of 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one from 2-cyano-3-hydroxy-3-(methylthio)acrylamide demonstrates the versatility of cyanoacrylamides in organic synthesis (Yokoyama et al., 1985).

Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives reveals how different stacking modes affect their optical properties. This study highlights the potential application of such compounds in developing new materials with tunable optical properties (Song et al., 2015).

Corrosion Inhibition

Further research explores acrylamide derivatives' role in corrosion inhibition, suggesting potential applications in protecting metals in acidic environments. This study underscores the importance of structural modifications to enhance corrosion inhibition efficiency (Abu-Rayyan et al., 2022).

properties

IUPAC Name

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O2/c1-11(13-5-3-2-4-6-13)22-18(24)14(10-21)7-12-8-15(19)17(23)16(20)9-12/h2-9,11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWQUYHOIZMVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

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